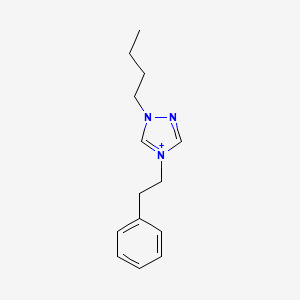
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE): is a graft copolymer consisting of a poly(1-vinylpyrrolidone) backbone with side chains of 1-triacontene. This compound combines the hydrophilic properties of poly(1-vinylpyrrolidone) with the hydrophobic characteristics of 1-triacontene, making it a versatile material for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) typically involves the free-radical polymerization of 1-vinylpyrrolidone followed by grafting of 1-triacontene onto the polymer backbone. The process can be carried out under high-pressure conditions to enhance the efficiency and control of the polymerization . The reaction conditions often include temperatures ranging from 323 to 333 K and pressures between 125 to 500 MPa .
Industrial Production Methods: Industrial production of this graft copolymer may utilize bulk polymerization techniques to achieve high molecular weights and low dispersities . The use of non-toxic solvents and catalytic systems is preferred to ensure environmental sustainability .
化学反応の分析
Types of Reactions: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) can undergo various chemical reactions, including:
Oxidation: The poly(1-vinylpyrrolidone) backbone can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups on the polymer.
Substitution: Substitution reactions can occur on the side chains or the backbone, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carbonyl or hydroxyl groups on the polymer backbone.
科学的研究の応用
POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer for nanoparticles and as a matrix for drug delivery systems.
Biology: Employed in the development of biocompatible materials for tissue engineering.
Medicine: Utilized in the formulation of hydrogels for wound healing and as a carrier for controlled drug release.
Industry: Applied in the production of coatings, adhesives, and as a dispersing agent in various formulations
作用機序
The mechanism of action of POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) involves its ability to form stable complexes with various molecules. The poly(1-vinylpyrrolidone) backbone provides hydrophilic properties, while the 1-triacontene side chains offer hydrophobic interactions. This dual functionality allows the copolymer to interact with a wide range of substances, enhancing its utility in different applications .
類似化合物との比較
Poly(1-vinylpyrrolidone): Known for its hydrophilic properties and used in pharmaceuticals and cosmetics.
Poly(1-vinylpyrrolidone-co-vinyl acetate): A copolymer with applications in adhesives and coatings.
Uniqueness: POLY(1-VINYLPYRROLIDONE)-GRAFT-(1-TRIACONTENE) is unique due to its graft structure, which combines the properties of both poly(1-vinylpyrrolidone) and 1-triacontene. This combination provides enhanced versatility and functionality compared to its individual components .
特性
CAS番号 |
136445-69-7 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






